molecular formula C27H23BrN4O3S2 B431460 3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B431460
M. Wt: 595.5g/mol
InChI Key: XBGIMXYDNUINCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrano, thieno, triazolo, and pyrimidin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one involves multiple steps. One common approach is the oxidative cross-coupling reaction, which involves the use of (4-bromophenyl)boronic acid and 2-oxo-2-(thiophene-3-yl)acetaldehyde . The reaction is typically carried out in the presence of pyrrolidine as a catalyst and toluene as a solvent at 80°C for several hours. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex heterocyclic structure may impart unique electronic or photophysical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of multiple rings and functional groups may allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one lies in its complex structure, which combines multiple heterocyclic rings in a single molecule

Properties

Molecular Formula

C27H23BrN4O3S2

Molecular Weight

595.5g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C27H23BrN4O3S2/c1-15(2)21-12-19-22(13-35-21)37-25-23(19)24(34)31(18-6-4-3-5-7-18)26-29-30-27(32(25)26)36-14-20(33)16-8-10-17(28)11-9-16/h3-11,15,21H,12-14H2,1-2H3

InChI Key

XBGIMXYDNUINCW-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)C6=CC=CC=C6

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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